(2R)-3-Azaniumyl-2-[(4-methylphenyl)sulfonylamino]propanoate
(2R)-3-Azaniumyl-2-[(4-methylphenyl)sulfonylamino]propanoate
Brand Name:
Vulcanchem
CAS No.:
62234-28-0
VCID:
VC0014685
InChI:
InChI=1S/C10H14N2O4S/c1-7-2-4-8(5-3-7)17(15,16)12-9(6-11)10(13)14/h2-5,9,12H,6,11H2,1H3,(H,13,14)/t9-/m1/s1
SMILES:
CC1=CC=C(C=C1)S(=O)(=O)NC(CN)C(=O)O
Molecular Formula:
C10H14N2O4S
Molecular Weight:
258.3 g/mol
(2R)-3-Azaniumyl-2-[(4-methylphenyl)sulfonylamino]propanoate
CAS No.: 62234-28-0
Reference Standards
VCID: VC0014685
Molecular Formula: C10H14N2O4S
Molecular Weight: 258.3 g/mol
CAS No. | 62234-28-0 |
---|---|
Product Name | (2R)-3-Azaniumyl-2-[(4-methylphenyl)sulfonylamino]propanoate |
Molecular Formula | C10H14N2O4S |
Molecular Weight | 258.3 g/mol |
IUPAC Name | (2R)-3-amino-2-[(4-methylphenyl)sulfonylamino]propanoic acid |
Standard InChI | InChI=1S/C10H14N2O4S/c1-7-2-4-8(5-3-7)17(15,16)12-9(6-11)10(13)14/h2-5,9,12H,6,11H2,1H3,(H,13,14)/t9-/m1/s1 |
Standard InChIKey | NOFBBVASBDIESZ-SECBINFHSA-N |
Isomeric SMILES | CC1=CC=C(C=C1)S(=O)(=O)N[C@H](C[NH3+])C(=O)[O-] |
SMILES | CC1=CC=C(C=C1)S(=O)(=O)NC(CN)C(=O)O |
Canonical SMILES | CC1=CC=C(C=C1)S(=O)(=O)NC(C[NH3+])C(=O)[O-] |
Synonyms | 3-Amino-N-[(4-methylphenyl)sulfonyl]-D-alanine; 3-Amino-2-p-toluenesulfonamido-D-propionic Acid; |
PubChem Compound | 1715029 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume